Glycerol 1,2-dioleate 3-alpha-linolenate

Vue d'ensemble

Description

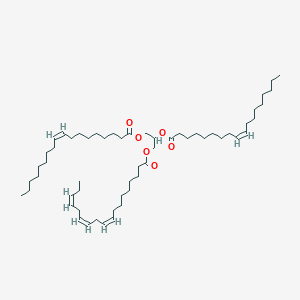

Glycerol 1,2-dioleate 3-alpha-linolenate is a chemical compound that belongs to the class of glycerides. It is a triacylglycerol, which means it is composed of glycerol esterified with three fatty acids: two oleic acids and one alpha-linolenic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glycerol 1,2-dioleate 3-alpha-linolenate can be achieved through enzymatic glycerolysis. This method involves the reaction of glycerol with fatty acid esters in the presence of a lipase enzyme. For example, the lipase-catalyzed synthesis of 1,3-diolein (a similar compound) involves the irreversible glycerolysis of vinyl oleate with glycerol. The reaction is conducted in a solvent-free system at 30°C for 8 hours, using Lipozyme RM IM as the catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar methods to those used for other diacylglycerols and triacylglycerols. This includes enzymatic glycerolysis or esterification processes, which are preferred due to their mild reaction conditions and environmental friendliness .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

This reaction involves lipases targeting specific ester positions under physiological conditions:

Reaction Type : Hydrolysis of ester bonds

Key Enzymes :

-

Hormone-sensitive lipase (HSL)

-

Adipose triacylglycerol lipase (ATGL)

-

Monoacylglycerol lipase

Example :

Oxidation Reactions

The unsaturated alpha-linolenic acid (18:3) at sn-3 is highly susceptible to oxidation:

Reaction Type : Autoxidation and enzymatic oxidation

Key Pathways :

-

Lipoxygenase (LOX)-catalyzed oxidation : Forms hydroperoxides at C9 or C13 positions.

-

Non-enzymatic autoxidation : Generates conjugated dienes and aldehydes (e.g., malondialdehyde).

| Oxidation Type | Reagents/Conditions | Major Products |

|---|---|---|

| Enzymatic (LOX) | Lipoxygenase, O₂ | 9-/13-hydroperoxy-18:3 |

| Autoxidation | Heat, light, metal ions | 4-hydroxy-2-nonenal (HNE), MDA |

| Photooxidation | UV light, singlet oxygen | Endoperoxides, ketones |

Experimental Data :

-

Peroxide Value (PV) : Increases from 0 to 15 meq/kg after 24 hr at 40°C.

-

Thiobarbituric Acid Reactive Substances (TBARS) : 2.8 μM MDA equivalents formed under oxidative stress .

Industrial/Experimental Modifications

Hydrogenation :

-

Catalytic hydrogenation (H₂, Ni catalyst) converts double bonds in alpha-linolenate to single bonds, producing stearate-rich TAG.

Interesterification :

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Glycerol 1,2-dioleate 3-alpha-linolenate is a glycerol esterified with two oleic acid chains at the first and second positions and one alpha-linolenic acid chain at the third position. The synthesis typically involves:

- Esterification : The reaction of glycerol with fatty acids (oleic and alpha-linolenic) under controlled conditions to ensure high yield and purity.

- Purification Techniques : Such as chromatography to isolate the desired product from by-products.

2.1. Lipid Metabolism

Recent studies have demonstrated that this compound can influence lipid metabolism positively. Research indicates that this compound may:

- Reduce Body Weight : In animal models, diets enriched with this compound showed a significant decrease in body weight and fat accumulation compared to control diets .

- Improve Lipid Profiles : It has been associated with lower levels of triglycerides and cholesterol in the liver and serum, enhancing overall lipid metabolism .

2.2. Gut Health

The compound also appears to modulate gut microbiota positively. Studies have shown that it can increase beneficial gut bacteria while reducing pro-inflammatory cytokines, suggesting a role in promoting gut health and potentially preventing inflammatory diseases .

3.1. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects:

- Cytokine Modulation : Research indicates that it can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic inflammatory conditions .

- Potential in Disease Management : Its ability to modulate inflammation suggests potential applications in managing conditions like obesity-related inflammation and metabolic syndrome.

3.2. Drug Delivery Systems

Due to its lipid nature, this compound can serve as a carrier for lipophilic drugs:

- Enhanced Bioavailability : By improving the solubility of poorly soluble drugs, it can enhance their bioavailability.

- Controlled Release : Formulations using this compound may allow for controlled release profiles, improving therapeutic efficacy.

Cosmetic Applications

In the cosmetic industry, glycerol esters are valued for their emollient properties:

- Skin Conditioning Agents : this compound can help improve skin hydration and texture.

- Stabilizers in Formulations : It acts as a stabilizer in emulsions due to its amphiphilic nature, contributing to the stability of creams and lotions.

5.1. Case Study on Lipid Metabolism

In a controlled study involving C57BL/6J mice fed a high-fat diet supplemented with this compound:

- Results showed a significant reduction in body weight gain compared to control groups.

- Analysis of liver tissues indicated lower triglyceride accumulation and improved lipid profiles .

5.2. Anti-inflammatory Effects Study

A recent study evaluated the effects of this compound on inflammatory markers in obese mice:

- The treatment group exhibited significantly reduced levels of inflammatory cytokines.

- Histological analysis revealed less adipose tissue inflammation compared to controls .

Tables of Key Findings

| Application Area | Key Findings |

|---|---|

| Nutritional | Reduces body weight; improves lipid profiles |

| Pharmaceutical | Anti-inflammatory effects; potential drug carrier |

| Cosmetic | Emollient properties; stabilizes formulations |

Mécanisme D'action

The mechanism of action of glycerol 1,2-dioleate 3-alpha-linolenate involves its interaction with lipid metabolism pathways. It can modulate the levels of various lipids in the body, influencing processes such as inflammation and energy metabolism. The compound’s effects on gut microbiota also play a role in its overall impact on health .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Oleate-2-palmitate-3-linoleate glycerol: Another triacylglycerol with different fatty acid composition.

1,3-Diolein: A diacylglycerol with two oleic acid moieties.

Triglycerides: General class of compounds with three fatty acids esterified to glycerol.

Uniqueness

Glycerol 1,2-dioleate 3-alpha-linolenate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Its combination of oleic and alpha-linolenic acids provides a balance of stability and reactivity, making it suitable for various applications.

Activité Biologique

Glycerol 1,2-dioleate 3-alpha-linolenate is a triacylglycerol composed of glycerol esterified with two oleic acid and one alpha-linolenic acid. This compound has gained attention due to its potential biological activities, particularly in lipid metabolism, anti-inflammatory effects, and interactions with gut microbiota.

Lipid Metabolism

This compound plays a significant role in lipid metabolism. It is known to interact with key enzymes involved in this process, particularly glycerol-3-phosphate dehydrogenase (GPDH). This enzyme catalyzes the conversion of dihydroxyacetone phosphate to sn-glycerol 3-phosphate, which is crucial for maintaining the balance between glycolysis and lipid metabolism. The compound may influence GPDH's conformational states, thereby affecting substrate binding and catalysis.

Table 1: Effects on Lipid Profiles

| Lipid Type | Effect Observed |

|---|---|

| Triglycerides (TG) | Decreased levels |

| Cholesterol (TC) | Decreased levels |

| LDL Cholesterol (LDL-C) | Decreased levels |

Anti-Inflammatory Properties

Research suggests that this compound exhibits anti-inflammatory properties by decreasing pro-inflammatory cytokines. This effect may have therapeutic implications for conditions characterized by chronic inflammation, such as obesity and metabolic syndrome.

Interaction with Gut Microbiota

The compound has also been investigated for its effects on gut microbiota. It may promote beneficial microbial populations while inhibiting pathogenic strains, contributing to improved gut health and metabolic outcomes.

While the precise molecular mechanisms are not fully understood, this compound is believed to exert its effects through several pathways:

- Enzyme Interaction : Binding to enzymes like GPDH alters their activity and influences lipid metabolism.

- Gene Expression : The compound may modulate gene expression related to lipid synthesis and inflammation.

- Cell Signaling : It impacts cell signaling pathways that regulate cellular metabolism and inflammation .

Study on Lipid Metabolism

In a controlled laboratory study, this compound was administered to animal models to assess its impact on lipid profiles. The results indicated significant reductions in triglyceride and cholesterol levels compared to control groups. The study highlighted the compound's potential for managing dyslipidemia.

Anti-Inflammatory Effects in Human Trials

A clinical trial involving human participants demonstrated that supplementation with this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its use as a dietary supplement for reducing inflammation-related diseases .

Propriétés

IUPAC Name |

[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJXMJPFOHYSIU-FIEPDWKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.